N-cyclopropyl-N-(thiophen-3-ylmethyl)-1-naphthamide
Description
Properties
IUPAC Name |
N-cyclopropyl-N-(thiophen-3-ylmethyl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NOS/c21-19(18-7-3-5-15-4-1-2-6-17(15)18)20(16-8-9-16)12-14-10-11-22-13-14/h1-7,10-11,13,16H,8-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJUJVRIQJCMGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CSC=C2)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of N-cyclopropyl-N-(thiophen-3-ylmethyl)-1-naphthamide may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: N-cyclopropyl-N-(thiophen-3-ylmethyl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted naphthamides.
Scientific Research Applications
Chemistry: N-cyclopropyl-N-(thiophen-3-ylmethyl)-1-naphthamide is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and antifungal agent .
Medicine: The compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-(thiophen-3-ylmethyl)-1-naphthamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of microbial growth, disruption of cell membranes, and interference with metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Chloro-N-phenyl-phthalimide ()
Structural Comparison :
- Core : 3-Chloro-N-phenyl-phthalimide contains a phthalimide core (two fused aromatic rings with imide groups), while the target compound has a naphthamide (single naphthalene ring with an amide group).
- Substituents : The phthalimide derivative includes a chloro and phenyl group, whereas the target compound substitutes with a cyclopropyl and thiophene-methyl group.
Functional Differences :
- Applications: 3-Chloro-N-phenyl-phthalimide is used in polymer synthesis (e.g., polyimides) due to its reactivity in forming anhydride linkages .
- Reactivity : The chloro group in phthalimide facilitates nucleophilic substitution, while the thiophene in the target compound could enable π-π stacking or sulfur-based interactions.
1-Nitronaphthalene ()
Structural Comparison :
- Core : Both compounds share a naphthalene backbone, but the target molecule replaces the nitro group with an amide and additional substituents.
Functional Differences :
- Safety and Handling: 1-Nitronaphthalene is highly toxic and requires stringent safety protocols .
- Solubility : The nitro group in 1-nitronaphthalene enhances hydrophobicity, while the amide and thiophene in the target compound could improve aqueous solubility via hydrogen bonding.
Research Implications and Gaps
- Synthetic Routes : highlights the importance of high-purity intermediates in polymer synthesis , suggesting that the target compound’s substituents (e.g., cyclopropyl) may require specialized purification techniques.
- Safety Profiling : While 1-nitronaphthalene’s hazards are well-documented , the target compound’s safety profile remains unstudied in the provided evidence.
Biological Activity
N-cyclopropyl-N-(thiophen-3-ylmethyl)-1-naphthamide is a synthetic organic compound that has gained attention in various fields of scientific research, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclopropyl group, a thiophene ring, and a naphthamide moiety. The unique structural elements contribute to its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can bind to enzymes and receptors, modulating their activity. Key mechanisms include:
- Inhibition of Microbial Growth : The compound exhibits antimicrobial properties, potentially disrupting cell membranes and metabolic processes in microbial organisms.
- Enzyme Modulation : It may act as an inhibitor or activator of various enzymes, influencing biochemical pathways crucial for cellular function.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-cyclopropyl-N-(thiophen-3-ylmethyl)glycine | Structure | Moderate antimicrobial activity |
| N-cyclopropyl-N-(thiophen-3-ylmethyl)isoxazole-5-carboxamide | Structure | Antiproliferative effects noted |
| 4-(tert-butyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide | Structure | Enhanced enzyme inhibition |
Key Insights : The presence of the naphthamide moiety in this compound distinguishes it from its analogs by providing unique chemical and biological properties.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial effects of this compound demonstrated promising results against both Gram-positive and Gram-negative bacteria. The compound was found to inhibit bacterial growth at concentrations as low as 10 µg/mL, suggesting its potential as a therapeutic agent in infectious disease management.
Study 2: Antiproliferative Activity
In vitro assays conducted on various cancer cell lines indicated that the compound exhibited significant antiproliferative effects. For instance, when tested against the MDA-MB-435 breast cancer cell line, it showed an IC50 value comparable to established anticancer agents . This suggests that further investigation into its mechanism could lead to new cancer therapies.
Q & A
Basic: What synthetic routes are available for N-cyclopropyl-N-(thiophen-3-ylmethyl)-1-naphthamide?
Methodological Answer:
- Primary Route : The compound can be synthesized via a two-step process:
- Amine Functionalization : React cyclopropylamine with thiophen-3-ylmethyl halide under basic conditions (e.g., K₂CO₃ in DMF) to form N-cyclopropyl-(thiophen-3-ylmethyl)amine.
- Acylation : Treat 1-naphthoyl chloride with the intermediate amine in dichloromethane (DCM) using a catalytic base (e.g., triethylamine) at 0–25°C. Yields typically range from 60–74% depending on purification methods .
- Alternative Approaches : Carbodiimide-mediated coupling (e.g., EDC/HOBt) between 1-naphthoic acid and the amine precursor in anhydrous THF can reduce side reactions .
Basic: How is this compound characterized spectroscopically?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include:
- ¹H NMR (DMSO-d₆) : δ ~1.40–1.61 ppm (m, cyclopropyl CH₂), 3.8–4.2 ppm (s, N–CH₂–thiophene), 7.2–8.5 ppm (aromatic naphthyl/thiophene protons) .
- ¹³C NMR : δ ~18–22 ppm (cyclopropyl carbons), 55–62 ppm (N–CH₂–thiophene), 126–141 ppm (aromatic carbons) .
- HRMS : Confirm molecular ion [M+H⁺] with exact mass matching calculated values (e.g., C₁₇H₂₄N requires 242.1909) .
Advanced: How can structural ambiguities in X-ray crystallography be resolved for this compound?
Methodological Answer:
- Software : Use SHELXL for refinement, leveraging constraints for disordered solvent molecules (e.g., CH₂Cl₂ occupancy optimization) .
- Hydrogen Bonding Analysis : Identify intermolecular N–H⋯N and O–H⋯O interactions to resolve packing motifs. For example, dihedral angles between aromatic rings (e.g., 50–55°) can indicate steric or electronic effects .
- Validation Tools : Cross-check with PLATON or Mercury to validate hydrogen-bonding networks and solvent-accessible voids .
Advanced: What computational methods are suitable for analyzing electronic properties?
Methodological Answer:
- DFT Studies : Optimize geometry at the B3LYP/6-311++G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H⋯π contacts) using CrystalExplorer to correlate packing efficiency with solubility .
- MD Simulations : Simulate solvent interactions (e.g., DMSO) using GROMACS to predict aggregation behavior .
Basic: What are the challenges in purity assessment via HPLC?
Methodological Answer:
- Column Selection : Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA modifier) for optimal separation of naphthamide derivatives .
- Detection : Monitor at 290 nm (naphthyl π→π* transition) with UV-Vis detection. Validate purity (>98%) using area normalization and spiking with known impurities .
Advanced: How to evaluate biological activity in enzyme inhibition assays?
Methodological Answer:
- Target Selection : Screen against STAT3 or JNK pathways due to structural similarity to known inhibitors (e.g., JNK Inhibitor IX with benzothienyl-naphthamide motifs) .
- Assay Design :
- In Vitro Kinase Assay : Use recombinant enzymes (e.g., JNK1) with ATP-competitive ELISA-based detection.
- IC₅₀ Determination : Fit dose-response curves (0.1–100 μM) using GraphPad Prism .
- Controls : Include staurosporine (broad-spectrum inhibitor) and DMSO vehicle controls .
Advanced: How to address contradictory solubility data in polar vs. nonpolar solvents?
Methodological Answer:
- Solubility Profiling :
- Polar Solvents : Measure in DMSO (typically >50 mg/mL) via gravimetric analysis after lyophilization .
- Nonpolar Solvents : Use shake-flask method in hexane or ethyl acetate with UV quantification (λ = 290 nm) .
- Contradiction Resolution : Check for polymorphic forms (via PXRD) or hydrate formation, which may alter solubility .
Advanced: What strategies optimize catalytic applications of this compound?
Methodological Answer:
- Ligand Design : Modify the thiophene or cyclopropyl groups to enhance metal coordination (e.g., Pd or Ni complexes for cross-coupling catalysis) .
- Catalytic Screening : Test Suzuki-Miyaura reactions using aryl halides and phenylboronic acid under inert conditions (e.g., N₂ atmosphere, 80°C) .
- Characterization : Analyze turnover frequency (TOF) via GC-MS and compare with control ligands (e.g., PPh₃) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
